5-methyl-3-nitro-1H-pyrrolo[3,2-b]pyridine
Description
Properties
IUPAC Name |
5-methyl-3-nitro-1H-pyrrolo[3,2-b]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7N3O2/c1-5-2-3-6-8(10-5)7(4-9-6)11(12)13/h2-4,9H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FQSPZLWPYKAYLX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C=C1)NC=C2[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301266989 | |
| Record name | 5-Methyl-3-nitro-1H-pyrrolo[3,2-b]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301266989 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
177.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1190318-47-8 | |
| Record name | 5-Methyl-3-nitro-1H-pyrrolo[3,2-b]pyridine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1190318-47-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-Methyl-3-nitro-1H-pyrrolo[3,2-b]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301266989 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Nitration of 5-methyl-1H-pyrrolo[3,2-b]pyridine
- The nitration is usually performed on the preformed 5-methyl-1H-pyrrolo[3,2-b]pyridine core.
- Typical nitrating agents include nitric acid or mixed acid systems under controlled temperature to achieve regioselective nitration at the 3-position.
- This method is supported by the general nitration procedures described for related pyrrolo[3,2-b]pyridine compounds, ensuring selectivity and yield.
Preparation via Substituted Pyridine Precursors
- A common synthetic route involves starting from 2-chloro-5-methyl-3-nitropyridine derivatives.
- For example, 2-chloro-5-methyl-3-nitropyridine can be synthesized according to literature methods (e.g., J. Mol. Struct. 1991, 248: 189-200).
- This intermediate is then subjected to nucleophilic substitution or cyclization reactions to form the pyrrolo[3,2-b]pyridine ring system.
Malonate Ester Condensation Route
- Diethyl malonate is deprotonated with sodium hydride in dry 1,2-dimethoxyethane (DME).
- The resulting enolate reacts with 2-chloro-5-methyl-3-nitropyridine to form 2-(5-methyl-3-nitro-pyridin-2-yl)-malonic acid diethyl ester.
- Acidification and extraction yield the key intermediate, which can be cyclized to the target heterocycle.
Catalytic Reduction and Functional Group Transformations
Methylation and Suzuki Coupling (Related Analogues)
- In related pyrrolo[2,3-b]pyridine systems, methylation with sodium hydride and methyl iodide precedes nitration.
- Suzuki coupling reactions are used to introduce aryl substituents, demonstrating the versatility of the pyrrolo-pyridine scaffold for derivatization.
Comparative Summary of Preparation Steps
Research Findings and Data
- The nitration step is highly regioselective for the 3-position due to electronic and steric factors inherent in the pyrrolo[3,2-b]pyridine system.
- The malonate condensation route offers a robust method to access substituted pyrrolo[3,2-b]pyridines with good yields and purity.
- Catalytic hydrogenation conditions are mild and efficient, preserving the integrity of the heterocyclic core while reducing the nitro group.
- Methylation and Suzuki coupling enable the diversification of the scaffold for medicinal chemistry applications, as demonstrated in SAR studies of related compounds.
Example Synthetic Procedure (Adapted from Patent Literature)
Preparation of 2-(5-Methyl-3-nitro-pyridin-2-yl)-malonic Acid Diethyl Ester:
- Dissolve diethyl malonate (72 g, 0.436 mol) in 200 mL DME.
- Add dropwise to a stirred suspension of NaH (23 g, 0.58 mol) in 350 mL dry DME at room temperature.
- Stir for 1 hour at room temperature.
- Add solution of 2-chloro-5-methyl-3-nitropyridine (50 g, 0.290 mol) in 100 mL DME.
- Stir for 18 hours at room temperature.
- Pour into ice-cold water, acidify to pH 3 with 6N HCl.
- Extract with ethyl acetate, wash organic layer, dry, and concentrate to yield the intermediate.
Chemical Reactions Analysis
Types of Reactions
5-Methyl-3-nitro-1H-pyrrolo[3,2-b]pyridine undergoes several types of chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or using chemical reducing agents like tin(II) chloride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the nitro group can be replaced by other functional groups.
Oxidation: The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium catalyst or tin(II) chloride in acidic medium.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Oxidation: Potassium permanganate in an alkaline medium.
Major Products Formed
Reduction: 5-Methyl-3-amino-1H-pyrrolo[3,2-b]pyridine.
Substitution: Various substituted derivatives depending on the nucleophile used.
Oxidation: 5-Carboxy-3-nitro-1H-pyrrolo[3,2-b]pyridine.
Scientific Research Applications
5-Methyl-3-nitro-1H-pyrrolo[3,2-b]pyridine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule in various biological assays.
Medicine: Explored for its potential as a pharmaceutical intermediate in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 5-methyl-3-nitro-1H-pyrrolo[3,2-b]pyridine involves its interaction with specific molecular targets and pathways. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The compound may also act as an inhibitor of specific enzymes or receptors, modulating their activity and influencing cellular processes.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Table 1: Substituent Effects on Pyrrolo[3,2-b]pyridine Derivatives
Key Observations :
- Electron Effects : The nitro group at position 3 stabilizes the aromatic system via resonance, while methyl (electron-donating) and bromo/fluoro (electron-withdrawing) groups at position 5 modulate reactivity. Methyl substituents enhance lipophilicity compared to halogens .
- Synthesis Yields : Suzuki-Miyaura cross-coupling reactions (e.g., with arylboronic acids) yield 96% for bromo and phenyl derivatives, suggesting robustness regardless of substituent size .
- Spectroscopic Data : The NH proton in nitro derivatives appears downfield (δ 13.41 ppm) due to strong hydrogen bonding, while aromatic protons vary based on substituent electronic effects .
Functionalization and Downstream Reactivity
The nitro group at position 3 enables further derivatization. For example:
- Reduction to Amine: 3-Nitro derivatives are reduced to 3-amino-pyrrolo[2,3-b]pyridines using Raney Ni/H₂, though intermediates are unstable .
- Acylation: 3-Amino derivatives react with nicotinoyl chloride to form N-acylated products (e.g., 8a, 36% yield), critical for bioactive compound development .
Comparison with Non-Nitro Analogs:
- 5-Bromo-3-iodo Derivatives: Serve as intermediates for Sonogashira couplings (e.g., phenylethynyl substitution at position 3, 51% yield) .
- Aldehyde Derivatives : 5-Bromo-3-carbaldehyde (67% yield) undergoes Grignard reactions, highlighting versatility absent in nitro-containing compounds .
Biological Activity
5-Methyl-3-nitro-1H-pyrrolo[3,2-b]pyridine is a heterocyclic compound that exhibits significant biological activity, making it a subject of interest in medicinal chemistry and pharmacology. This article explores its biological properties, mechanisms of action, and potential therapeutic applications, supported by relevant research findings.
Chemical Structure and Properties
This compound features a fused pyrrole and pyridine ring system with a methyl group at the 5-position and a nitro group at the 3-position. This unique structure contributes to its chemical reactivity and biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C8H8N2O2 |
| Molecular Weight | 164.16 g/mol |
| CAS Number | 1190318-47-8 |
Mechanisms of Biological Activity
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within biological systems. The nitro group can undergo bioreduction to form reactive intermediates that may affect cellular components and pathways. Potential mechanisms include:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in critical cellular processes.
- Cellular Interaction : It can interact with receptors or other proteins, modulating their activity.
- Antimicrobial Activity : Preliminary studies suggest potential efficacy against certain pathogens.
Antitumor Activity
Research indicates that derivatives of pyrrolopyridine compounds, including this compound, exhibit anticancer properties. For instance, studies have shown that these compounds can induce cytotoxic effects in various cancer cell lines by disrupting cell proliferation pathways.
Antimicrobial Properties
The compound has been evaluated for its antimicrobial activity against several bacterial strains. In vitro assays demonstrated that it possesses significant inhibitory effects against pathogens such as Mycobacterium tuberculosis and other bacteria.
Anti-inflammatory Effects
This compound has also been studied for its anti-inflammatory properties. Research findings indicate that it can reduce the expression of pro-inflammatory markers such as iNOS and COX-2, suggesting potential applications in treating inflammatory diseases.
Case Studies
-
Antitumor Efficacy Study :
- A study assessed the cytotoxicity of this compound against ovarian and breast cancer cell lines. The results indicated moderate cytotoxicity against ovarian cancer cells while exhibiting limited toxicity towards healthy cells.
-
Antimicrobial Activity Assessment :
- In vitro testing against Mycobacterium tuberculosis revealed that the compound had a minimum inhibitory concentration (MIC) value below 0.15 µM, indicating strong antimicrobial potential.
Structure-Activity Relationships (SAR)
Understanding the SAR is crucial for optimizing the biological activity of this compound derivatives. Modifications to the nitro or methyl groups can significantly influence their pharmacological properties. For example:
| Modification | Effect on Activity |
|---|---|
| Reduction of Nitro Group | Increased enzyme inhibition |
| Substitution at 5-position | Altered cytotoxicity profile |
Q & A
Basic Research Questions
Q. What are the key synthetic strategies for preparing 5-methyl-3-nitro-1H-pyrrolo[3,2-b]pyridine, and how do reaction conditions impact yield and purity?
- Methodology :
- Cyclization and Functionalization : Use precursors like pyrrolo[2,3-b]pyridine derivatives with methyl and nitro groups introduced via regioselective nitration (e.g., HNO₃/H₂SO₄ under controlled temperatures). For example, describes nitration at 110°C for 6 hours, followed by purification via column chromatography .
- Protection/Deprotection : Tosyl (Ts) groups are often used to protect reactive NH sites during synthesis (e.g., using TsCl and NaH in THF, as in ), improving reaction control .
Q. How are spectroscopic techniques (NMR, HRMS) utilized to confirm the structure of this compound?
- 1H NMR : Key signals include aromatic protons (δ 7.0–9.0 ppm) and methyl groups (δ 2.3–2.5 ppm). For example, reports coupling constants (e.g., J = 5.4 Hz) to confirm substitution patterns .
- HRMS : Exact mass analysis (e.g., [M+H]+) validates molecular formulas. achieved a match between calculated (C₃₃H₂₅N₆O₉) and observed HRMS data (649.1686) .
Advanced Research Questions
Q. What strategies address regioselectivity challenges during functionalization of the pyrrolo[3,2-b]pyridine core?
- Directed Metalation : Use directing groups (e.g., nitro or methyl) to control electrophilic substitution. highlights iodine-directed C–H activation for bromination .
- Cross-Coupling : Suzuki-Miyaura reactions with substituted boronic acids (e.g., 3,4-dimethoxyphenylboronic acid in ) enable selective C–C bond formation at the 3- or 5-position .
- Table 1 : Comparison of Regioselective Functionalization Methods
| Position | Method | Example Conditions | Yield | Ref |
|---|---|---|---|---|
| C-3 | Suzuki Coupling | Pd(PPh₃)₄, K₂CO₃, 105°C | 58% | |
| C-5 | Nitration | HNO₃/H₂SO₄, 110°C | 67% |
Q. How do structural modifications (e.g., nitro group positioning) influence biological activity in related pyrrolopyridine derivatives?
- Structure-Activity Relationships (SAR) :
- Nitro Group : Enhances electron-withdrawing effects, improving binding to enzymatic targets (e.g., kinase inhibitors in ). Derivatives with nitro at C-3 show higher potency than C-5 analogs .
- Methyl Group : Increases lipophilicity and metabolic stability. notes methylated analogs exhibit improved cellular permeability in anticancer assays .
Q. What are the challenges in scaling up synthesis while maintaining enantiomeric purity?
- Chiral Resolution : Use chiral auxiliaries (e.g., Evans oxazolidinones) or asymmetric catalysis (e.g., Pd-BINAP complexes) for enantioselective steps ( ) .
- Continuous Flow Reactors : highlights industrial-scale synthesis with flow reactors to enhance reproducibility and reduce side reactions .
Methodological Considerations
Q. How can computational methods (DFT, molecular docking) guide the design of 5-methyl-3-nitro-pyrrolopyridine derivatives?
- DFT Calculations : Predict regioselectivity of electrophilic substitution using frontier molecular orbital (FMO) analysis (e.g., HOMO localization at C-3 in ) .
- Docking Studies : Model interactions with targets (e.g., FGFR kinases) to prioritize substituents for synthesis ( ) .
Data Contradictions and Resolution
- Nitration Efficiency : reports 67% yield at 110°C, while achieves 49% under similar conditions. Differences may arise from solvent choice (acetic acid vs. DMF) or substrate pre-functionalization .
- Biological Activity : emphasizes nitro groups for kinase inhibition, whereas links methyl groups to antiproliferative effects. Target-specific optimization is critical .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
